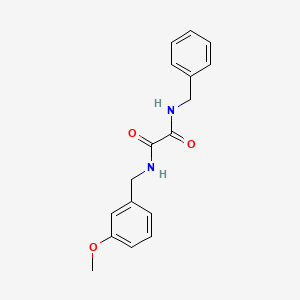

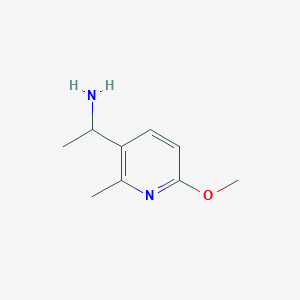

![molecular formula C22H22N2O5S B2491070 (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 941917-17-5](/img/structure/B2491070.png)

(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzo[d]thiazole derivatives involves various chemical strategies, including condensation reactions, catalytic processes, and sometimes cyclization techniques. For instance, the synthesis of related compounds often employs palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines, demonstrating a degree of stereoselectivity with a preference for the Z isomers (Gabriele et al., 2006). Another method involves the cycloaddition of azomethine ylides with thiocarbonyl compounds, showcasing the versatility of synthetic routes to access thiazolidine derivatives (Gebert et al., 2003).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These techniques reveal the planarity of the thiazolidine moiety and the inclination of substituents, which significantly affect the compound's reactivity and interactions. For example, the structural analysis of a closely related compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, highlights the importance of hydrogen bonding and π-π stacking interactions in determining the crystal packing and hence the molecular conformation (Kosma et al., 2012).

Chemical Reactions and Properties

Benzothiazole derivatives engage in a variety of chemical reactions, including cycloaddition reactions to form spirocyclic and other complex structures. These reactions are often catalyzed by metal ions or facilitated by specific reagents under controlled conditions, demonstrating the compounds' reactive flexibility and potential for structural diversification (Zeng et al., 2018).

科学的研究の応用

Anticonvulsant Activity

Benzothiazole derivatives have been studied for their anticonvulsant properties. In a study, compounds similar in structure to the chemical demonstrated significant activity against seizures in animal models, without showing neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Antioxidant Effects

Research on benzothiazole derivatives, including structures related to the specified chemical, showed that they can improve antioxidative activities in high-fat diet mice. These compounds increased levels of various antioxidants and decreased malondialdehyde levels, suggesting a potential for managing oxidative stress (Hua Erbin, 2013).

Anticancer Potential

Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, certain compounds exhibited notable cytotoxicity against various cancer cell lines without significant side effects. This suggests that derivatives of benzothiazoles, including the compound , may have potential as anticancer agents (Nam et al., 2010).

Role in Apoptosis and Cell Cycle Regulation

Benzothiazole derivatives have been found to regulate the cell cycle and induce apoptosis in cancer cells. One study found that these compounds activated key proteins involved in cell proliferation and apoptosis, indicating potential use in cancer therapy (Kumbhare et al., 2014).

Impact on Intestinal Pathogens and Cancer Cells

Thiazolides, including benzothiazole derivatives, have been effective against various intestinal pathogens and also induced cell death in colon carcinoma cell lines. This suggests a dual role in antimicrobial activity and potential cancer therapy (Brockmann et al., 2014).

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial properties. They have been effective against both bacterial and fungal infections, which indicates their potential as therapeutic agents in treating microbial diseases (Desai et al., 2013).

Metal Ion Sensing and Photophysical Properties

Some benzothiazole derivatives exhibit unique photophysical and photochemical properties, making them sensitive to specific metal ions. This characteristic could be utilized in applications like fluorescence microscopy imaging and sensing of metal ions (Belfield et al., 2010).

特性

IUPAC Name |

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-6-10-24-16-9-8-15(29-7-2)13-19(16)30-22(24)23-21(25)14-11-17(26-3)20(28-5)18(12-14)27-4/h1,8-9,11-13H,7,10H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSLSFPFMOXBJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

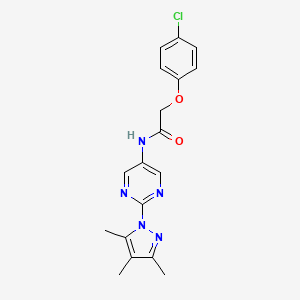

![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)

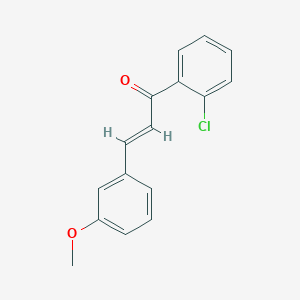

![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

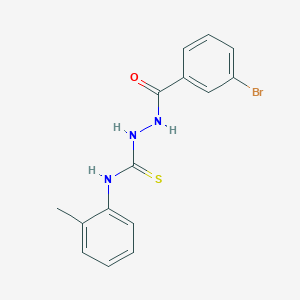

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)